molecular formula C8H11NO B11922405 4-(Ethoxymethyl)pyridine CAS No. 62369-32-8

4-(Ethoxymethyl)pyridine

Cat. No.: B11922405
CAS No.: 62369-32-8
M. Wt: 137.18 g/mol
InChI Key: GXZWAPVIGBCWCM-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their presence in many natural products, pharmaceuticals, and functional materials. The compound this compound has the molecular formula C8H11NO and is known for its unique chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Ethoxymethyl)pyridine involves the reaction of 4-(bromomethyl)pyridine hydrobromide with ethanol in the presence of sodium hydride. The reaction is carried out at 0°C and stirred overnight. The reaction mixture is then quenched with a saturated aqueous ammonium chloride solution, concentrated in vacuo, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, concentrated, and purified by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

4-(Ethoxymethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyridine derivatives.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)pyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Pyridine: The parent compound, which is a basic aromatic heterocycle.

    4-Methylpyridine: A derivative with a methyl group at the 4-position.

    4-(Chloromethyl)pyridine: A derivative with a chloromethyl group at the 4-position.

Uniqueness: 4-(Ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

62369-32-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

4-(ethoxymethyl)pyridine

InChI

InChI=1S/C8H11NO/c1-2-10-7-8-3-5-9-6-4-8/h3-6H,2,7H2,1H3

InChI Key

GXZWAPVIGBCWCM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=NC=C1

Origin of Product

United States

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